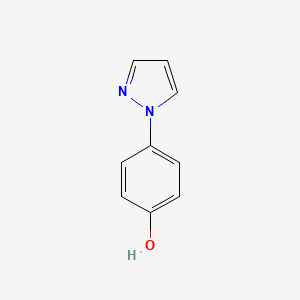

4-(1H-pyrazol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWSQVRNWFGLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499244 | |

| Record name | 4-(1H-Pyrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16209-02-2 | |

| Record name | 4-(1H-Pyrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(1H-Pyrazol-1-yl)phenol

Introduction

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The 4-(1H-pyrazol-1-yl)phenol scaffold represents a compelling example of this principle, integrating two moieties of profound significance in medicinal chemistry. The pyrazole ring is a privileged N-heterocycle found in numerous approved drugs, valued for its diverse biological activities and metabolic stability.[1][2] The phenol group, a recurring motif in both natural products and pharmaceuticals, provides a crucial site for hydrogen bonding and further functionalization.[3] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.

Part 1: Synthesis Methodology

Rationale for Synthetic Route Selection: The Ullmann Condensation

The formation of the N-aryl bond between the pyrazole and phenol rings is the key strategic step in the synthesis of this compound. For this transformation, the copper-catalyzed Ullmann condensation (also known as an Ullmann-type coupling) stands out as the most reliable and versatile method.[4] Historically requiring harsh conditions, modern Ullmann protocols, particularly those employing ligands like L-proline, have made this reaction a highly efficient tool for C-N bond formation under milder conditions.[5][6]

The primary advantages of selecting the Ullmann condensation for this synthesis are:

-

High Reliability: It is a well-established and extensively documented method for the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles.[7][8]

-

Substrate Compatibility: The reaction tolerates the free hydroxyl group on the phenol ring, often eliminating the need for protection-deprotection steps that would lower the overall process efficiency.

-

Accessibility of Starting Materials: The required precursors, pyrazole and 4-halophenols (such as 4-iodophenol or 4-bromophenol), are commercially available and relatively inexpensive.

The Catalytic Cycle: Mechanism of the Ullmann Condensation

The reaction proceeds through a copper(I)-mediated catalytic cycle. While the precise mechanism can vary with the specific ligand and conditions, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst.

Caption: Catalytic cycle for the copper-catalyzed Ullmann condensation.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Reagents:

-

4-Iodophenol (1.0 equiv.)

-

Pyrazole (1.2 equiv.)

-

Copper(I) Iodide (CuI) (0.1 equiv.)

-

L-Proline (0.2 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv.), pyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-iodophenol).

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physicochemical measurements and spectroscopic analyses provides a self-validating system of proof.

Expected Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Expected Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [9] |

| Molecular Weight | 160.17 g/mol | [9] |

| Monoisotopic Mass | 160.0637 Da | [9][10] |

| Appearance | White to off-white solid | General Expectation |

| Melting Point | A sharp, defined range (e.g., 153-154 °C for a related compound) | [11] |

Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | ~9.8 ppm (s, 1H): Phenolic -OH proton. ~8.3 ppm (d, 1H): Pyrazole H5 proton. ~7.8 ppm (d, 1H): Pyrazole H3 proton. ~7.7 ppm (d, 2H): Aromatic protons ortho to the pyrazole group. ~6.9 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group. ~6.5 ppm (t, 1H): Pyrazole H4 proton. |

| ¹³C NMR (DMSO-d₆) | ~157 ppm: Phenolic C-OH. ~142 ppm: Pyrazole C5. ~132 ppm: Phenolic C-N. ~127 ppm: Pyrazole C3. ~122 ppm: Phenolic CH (ortho to pyrazole). ~116 ppm: Phenolic CH (ortho to OH). ~108 ppm: Pyrazole C4. |

| FT-IR (KBr, cm⁻¹) | 3500-3200 (broad): O-H stretch from the phenol group.[12] ~3100: Aromatic C-H stretch. 1610, 1520, 1480: C=C and C=N aromatic ring stretches.[13] ~1250: Aromatic C-O stretch. |

| Mass Spec. (EI) | m/z 160: Molecular ion peak [M]⁺, corresponding to the molecular weight.[10] Key Fragments: Loss of CO (m/z 132), loss of N₂ (m/z 132), and other fragments characteristic of phenol and pyrazole rings.[14] |

Causality Behind Spectroscopic Observations:

-

¹H NMR: The distinct chemical shifts arise from the electronic environments of the protons. The phenolic proton is deshielded and often broad. The pyrazole protons appear in the aromatic region with characteristic coupling patterns. The phenol ring exhibits a classic AA'BB' system due to symmetry, resulting in two doublets.

-

FT-IR: The broadness of the O-H band is a hallmark of hydrogen bonding, which is expected for a phenolic compound in the solid state.[12] The sharp peaks in the 1400-1600 cm⁻¹ region are definitive for the presence of aromatic systems.[15]

-

Mass Spectrometry: Electron Ionization (EI) typically produces a clear molecular ion peak for stable aromatic compounds, confirming the molecular weight. The fragmentation pattern provides further structural evidence.[16]

Conclusion

This guide has detailed a robust and efficient methodology for the synthesis of this compound via a ligand-assisted Ullmann condensation. The provided experimental protocol is grounded in established chemical principles, ensuring a high probability of success. Furthermore, the comprehensive characterization plan, outlining expected outcomes from NMR, IR, and Mass Spectrometry, establishes a clear framework for structural verification and purity assessment. This molecule serves as a valuable building block for the development of novel therapeutics, and the methods described herein provide a solid foundation for its synthesis and subsequent application in research and drug discovery pipelines.

References

-

Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

-

4-[Tris(1H-pyrazol-1-yl)methyl]phenol. National Institutes of Health (NIH). [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. PubMed. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. [Link]

-

This compound (C9H8N2O). PubChemLite. [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]

- Synthetic method for 4-chlorophenylhydrazine hydrochloride.

-

Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Organic Letters. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Human Metabolome Database. [Link]

-

Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

4-(3-Amino-1h-Pyrazol-4-Yl)phenol. PubChem. [Link]

-

Mass spectra from full scan analysis of phenol extract. ResearchGate. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

Phenol. NIST WebBook. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 9. This compound | C9H8N2O | CID 12463131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 11. 4-METHYL-2-(5-PHENYL-1H-PYRAZOL-3-YL)PHENOL | 38214-71-0 [amp.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. Phenol [webbook.nist.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

4-(1H-pyrazol-1-yl)phenol chemical properties and structure

<_ _= "The user wants an in-depth technical guide on 4-(1H-pyrazol-1-yl)phenol. I need to gather information on its chemical properties, structure, synthesis, and applications, especially in drug development. I will structure this information into a comprehensive guide suitable for researchers and scientists. This will include:

-

A detailed description of its chemical structure and properties, including a data table.

-

Information on its synthesis and reactivity, including a general experimental protocol.

-

A discussion of its applications in drug development, highlighting its role as a pharmacophore.

-

Safety and handling information.

-

Visualizations using Graphviz for the chemical structure and a synthesis workflow.

-

In-text citations and a complete reference list at the end.

Based on the initial search results, I have found the following information:

-

Chemical Properties: PubChem provides the molecular formula (C9H8N2O), molecular weight (160.17 g/mol ), and some computed properties like XLogP3 (1.8). It also gives hazard information (H302, H315, H319, H335). Other sources provide similar data for related compounds.

-

Structure: The IUPAC name is 4-pyrazol-1-ylphenol, and the SMILES string is O=C1C=C(N2C=CN=C2)C=C1. I can create a 2D structure diagram from this.

-

Synthesis: One result mentions the synthesis of a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and phenylhydrazine. Another mentions the synthesis of 2-(1H-pyrazol-3-yl) phenols from 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones and hydrazine hydrate. These suggest a general approach of reacting a phenol derivative with a hydrazine and a 1,3-dicarbonyl compound or equivalent. I will need to find a more specific protocol for the title compound.

-

Spectral Data: I haven't found a direct source for the NMR or IR spectra of this compound itself, but I can infer expected shifts based on the structure and data for similar compounds. I will perform more targeted searches for this.

-

Applications: The search results indicate that pyrazole derivatives are widely used in pharmaceutical discovery, including in oncology, infectious diseases, and CNS disorders. The pyrazole ring is a key structural motif in several drugs. Phenols are also a recurring motif in pharmaceuticals. This supports the relevance of this compound in drug development.

-

Safety: PubChem provides GHS hazard statements. I can also refer to general safety data for phenols.

My next steps will be to:

-

Synthesize the gathered information into a coherent guide.

-

Create the required Graphviz diagrams.

-

Formulate a general synthesis protocol based on the literature for related compounds.

-

Find more specific spectral data if possible.

-

Write the content with a focus on scientific integrity and the specified audience.

-

Compile the reference list with clickable URLs. I will now proceed with generating the in-depth technical guide based on the information I have gathered and my plan."An In-depth Technical Guide to this compound: Properties, Structure, and Applications in Drug Development

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly within the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines a phenolic moiety with a pyrazole ring, confers a versatile set of chemical properties that make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and applications of this compound, with a particular emphasis on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenol ring substituted at the para-position with a 1H-pyrazol-1-yl group. This arrangement results in a molecule with a distinct electronic profile, where the electron-donating hydroxyl group of the phenol and the electron-withdrawing pyrazole ring create a "push-pull" system. This electronic interplay is fundamental to its reactivity and interactions with biological targets.

Caption: 2D chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 16209-02-2 | [1] |

| Appearance | Solid | |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and pyrazole rings, as well as a characteristic singlet for the phenolic hydroxyl proton. The chemical shifts and coupling constants would be informative of the substitution pattern. For example, a similar compound, 4-nitrophenol, shows aromatic protons in the range of 6-8 ppm in DMSO-d6.[2]

-

¹³C NMR: The carbon spectrum would display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).

Synthesis and Reactivity

The synthesis of this compound can be accomplished through several synthetic routes. A common and effective method involves the condensation reaction of a substituted phenol with a hydrazine and a 1,3-dicarbonyl compound or its equivalent. This approach allows for modularity in the synthesis of various pyrazole derivatives.[3][4]

Caption: Generalized workflow for the synthesis of this compound.

General Experimental Protocol

The following is a representative, non-validated protocol for the synthesis of this compound, based on established methods for similar compounds:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydrazinophenol hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add a 1,3-dicarbonyl compound, for example, malondialdehyde or a precursor (1.1 equivalents), and a catalytic amount of acid or base if required.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other transformations. The pyrazole ring is generally stable but can undergo electrophilic substitution at the C4 position.

Applications in Drug Development

The this compound scaffold is of considerable interest in drug discovery due to its presence in numerous biologically active molecules.[5] The pyrazole moiety is a key structural motif in several approved drugs, and its derivatives have shown promise in a wide range of therapeutic areas.[4][6]

Role as a Pharmacophore

The combination of the hydrogen-bonding capability of the phenol and the aromatic, heterocyclic nature of the pyrazole ring allows molecules containing this scaffold to interact with a variety of biological targets.

-

Oncology: Pyrazole derivatives are being investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[4]

-

Infectious Diseases: The pyrazole nucleus is a component of some antimicrobial and antiviral agents.[6]

-

Central Nervous System (CNS) Disorders: The scaffold has been explored for the development of agents targeting CNS disorders.[6]

The ability to readily modify the this compound structure through synthetic chemistry allows for the fine-tuning of its pharmacological properties to optimize efficacy and reduce side effects.[6]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

-

Hazard Identification: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8][9]

-

Handling: Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[7][8][9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[7][8]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a versatile and valuable molecule for researchers in both academic and industrial settings. Its straightforward synthesis, combined with its favorable chemical and biological properties, makes it an attractive starting point for the design and synthesis of novel compounds with potential applications in medicine and materials science. Further exploration of the chemical space around this scaffold is likely to yield new and important discoveries.

References

-

PubChem. This compound. Available from: [Link]

-

National Center for Biotechnology Information. 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Available from: [Link]

-

PubChem. 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. Available from: [Link]

-

PubChem. 4-Phenylpyrazole. Available from: [Link]

-

PubChem. 4-(5-Methyl-1H-pyrazol-3-yl)phenol. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

-

National Center for Biotechnology Information. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: phenol. Available from: [Link]

-

ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. Available from: [Link]

-

SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available from: [Link]

-

SasolTechData.com. SAFETY DATA SHEET Phenol. Available from: [Link]

Sources

- 1. This compound | C9H8N2O | CID 12463131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

discovery and history of pyrazole-containing phenols

An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Phenols

Introduction: A Tale of Two Moieties

The fusion of the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the phenolic moiety represents a cornerstone in the history of medicinal chemistry. While pyrazole itself is not found extensively in nature, its synthetic derivatives have become privileged scaffolds in drug discovery, demonstrating a vast spectrum of biological activities.[1][2][3] The phenolic hydroxyl group, a ubiquitous pharmacophore, imparts crucial hydrogen bonding capabilities and electronic properties. The strategic combination of these two structures has given rise to compounds that have profoundly impacted human health, evolving from simple fever reducers to highly specific, rationally designed therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole-containing phenols, offering insights for researchers and drug development professionals.

Chapter 1: The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Synthesis

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr.[4][5] While studying under the tutelage of Emil Fischer, Knorr's research into nitrogen heterocycles led to a landmark discovery in 1883: a versatile method for synthesizing pyrazole rings, now known as the Knorr Pyrazole Synthesis .[6][7][8][9] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proved to be remarkably efficient and robust, opening the door to a vast new chemical space.[7][10]

The fundamental principle of the Knorr synthesis lies in the reaction between the nucleophilic nitrogens of hydrazine and the electrophilic carbons of a 1,3-dicarbonyl compound, resulting in the formation of a stable, aromatic five-membered ring after the elimination of two water molecules.[7] While Knorr's work focused on substituted pyrazoles and their pyrazolone tautomers, the parent pyrazole molecule was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[11]

Knorr's initial success was not merely academic. In the very same year, his synthesis of 3-methyl-1-phenyl-pyrazolone and its subsequent methylation led to the creation of Antipyrine (phenazone) .[5][12] This compound was the first synthetic drug to see widespread use as an analgesic and antipyretic, marking the dawn of pyrazole-based pharmaceuticals and demonstrating the immense therapeutic potential of this novel heterocyclic system.[2][5]

Key Historical Milestones in Pyrazole Discovery

| Year | Discovery/Development | Key Scientist(s) | Significance |

| 1883 | Knorr Pyrazole Synthesis developed. | Ludwig Knorr | Established the foundational method for synthesizing pyrazole rings from 1,3-dicarbonyls and hydrazines.[6][8][9] |

| 1883 | Discovery of Antipyrine (Phenazone). | Ludwig Knorr | The first major synthetic pyrazole-containing drug; a widely used analgesic and antipyretic.[4][5] |

| 1889 | First synthesis of the parent pyrazole ring. | Eduard Buchner | Isolated the fundamental pyrazole heterocycle.[11] |

| Early 1990s | Discovery of COX-1 and COX-2 isoforms. | Various Researchers | Revolutionized the understanding of inflammation and provided a new target for anti-inflammatory drugs.[13][14] |

| 1998 | FDA approval of Celecoxib (Celebrex). | John Talley & Team at Searle | The first selective COX-2 inhibitor, demonstrating the power of rational drug design with a pyrazole-phenol scaffold.[14][15] |

Chapter 2: The Rise of the Phenolic Moiety and the COX-2 Revolution

For decades following Knorr's initial discoveries, pyrazole chemistry continued to expand. However, the true potential of pyrazole-containing phenols in modern drug design was unlocked with a deeper understanding of inflammation biochemistry. The discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s was a watershed moment.[14]

Scientists identified that COX-1 is a constitutive enzyme responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is an inducible enzyme whose expression is dramatically increased at sites of inflammation.[14] This presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby avoiding the common gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]

This hypothesis spurred a global race to develop selective COX-2 inhibitors, and the pyrazole scaffold proved to be an ideal starting point. The key was to design a molecule that could fit into the unique active site of the COX-2 enzyme.

Celecoxib: A Landmark in Rational Drug Design

A team at the Searle division of Monsanto, led by John Talley, achieved a breakthrough with the discovery of Celecoxib .[13][15] Marketed as Celebrex, it became the first FDA-approved selective COX-2 inhibitor in 1998.[14] The structure of Celecoxib is a masterclass in medicinal chemistry, featuring a 1,5-diarylpyrazole core.

The genius of its design lies in the substituents on the two aryl rings:

-

A para-methylphenyl group at position 5.

-

A para-sulfonamidophenyl group at position 1.

This sulfonamide moiety (-SO₂NH₂) is critical. It acts as a phenolic bioisostere, capable of inserting into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1. This specific interaction is the primary basis for Celecoxib's selectivity, a triumph of structure-based drug design.[13] The development of Celecoxib firmly established pyrazole-containing phenols (and their bioisosteres) as a privileged class of molecules for creating targeted therapies.[16][17]

Chapter 3: Core Synthetic Methodologies

The synthesis of pyrazole-containing phenols has evolved significantly since Knorr's initial work. While the Knorr synthesis remains a cornerstone, a variety of methods are now employed to generate diverse and complex derivatives.

Foundational Method: The Knorr Pyrazole Synthesis

The Knorr synthesis is prized for its reliability and high yields.[7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][10]

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

This protocol describes the synthesis of a simple pyrazolone from ethyl benzoylacetate and hydrazine hydrate, demonstrating the core principles of the Knorr reaction.[7]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid (catalyst)

-

20-mL Scintillation vial

-

Stir bar, hot plate

-

TLC plate and chamber

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: Add 3 mL of 1-propanol as the solvent and 3 drops of glacial acetic acid to catalyze the reaction.

-

Heating: Place the vial on a hot plate with a stir bar. Heat the mixture to approximately 100°C with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 1 hour. Monitor the progress by performing a thin-layer chromatography (TLC) analysis against the starting material.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Crystals of the product should form.

-

Filtration: Filter the reaction mixture using a Buchner funnel to collect the solid product.

-

Washing and Drying: Rinse the collected solid with a small amount of cold water and allow it to air dry completely.

-

Characterization: Determine the mass, percent yield, and melting point of the final pyrazolone product.

Modern Synthesis of Celecoxib

The industrial synthesis of Celecoxib often involves a variation of the Knorr synthesis, typically starting with a trifluoromethylated 1,3-dicarbonyl compound.[14][16]

Caption: Simplified workflow for the synthesis of Celecoxib.

Experimental Protocol: A Common Celecoxib Synthesis

This protocol outlines a common laboratory-scale synthesis of Celecoxib.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Ethanol or Acetic Acid (solvent)

-

Reflux apparatus

Procedure:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The reaction progress can be monitored using TLC.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, Celecoxib, will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol/water mixture) to remove impurities. If necessary, the product can be further purified by recrystallization.

-

Drying and Characterization: Dry the purified Celecoxib under vacuum and characterize it using standard analytical techniques (NMR, Mass Spectrometry, Melting Point).

Conclusion: An Enduring Legacy

The journey of pyrazole-containing phenols from Knorr's laboratory to the modern pharmacy is a compelling narrative of scientific discovery and innovation. What began with the synthesis of a simple fever reducer evolved into the rational design of highly selective, blockbuster drugs. The pyrazole scaffold, particularly when functionalized with phenolic or bioisosteric groups, continues to be a fertile ground for discovery in medicinal chemistry, with ongoing research exploring its potential in treating a wide array of conditions, including cancer, neurodegenerative disorders, and microbial infections.[1][18][19] The history of these compounds serves as a powerful testament to how fundamental organic chemistry can translate into profound therapeutic advancements.

References

- Knorr Pyrazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9o51jQoLn4n9rVoD_ZV0MaE28XFoVb3RsGGnzwqH6gN-Jrgwb0QeWrVKN7_I3HzSW5SqnUEGng8r_oMcQR5zf8gzxE0Fg4tUF3cL7p6fFhbCCC7p8BecpuaUVr0y-tURhdbeXxuSM4A3M6eJzGNs8wt1vDTsPE2GjVyGARFo2G2XFtQpjv3MSixQjyP6bTcn92S9F9tfnFwrZV6f8h140bVz22pnMTYcXkgm_p0nFfqtmK52kBuk6OwL0A_pnBUScs4Esm7Ef_tQC3A-A8HMegyaco5nc9SnRFN2AYq-O2FVbsS3yL8=]

- Knorr Pyrazole Synthesis - Chem Help Asap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP39i6cRRITGsnFj1fpbcJVOfoS59PD1dyuB45H0jaFNuw1WQ96JC_4NvMcU-Ia4CsytyIZriE8D5fuyipLqEiU7y3cH1wWctrlPZdSQV3Sxksbw2PkGnXEU-Ox2Dt7qdxn4zbUiZ7b82u77G-Jej3iv0uDtAoxbe1U14Fxqql_jWNECWoKE7e]

- Knorr Pyrazole Synthesis - J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlKliCQAu_DEY4GHLtGyKGevLSsjoxxplG4yakNWyLzLv8pFYLr6KTWWfUeuWJnCCPx89pjxETwZV31Q8u7Wnvq8CXiB7t_9kyT1YRI2eZM0IDRawgut0pAK_UZ_DndW7EE0xzQYigvhRQ1pk1b39_bEMYvdVxFIIpdWRiHChD]

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp0HHRodDflzfBmzbWPsQrE3vIaYpoVN4REet5GKNcvfrtLBDiNfcmDwC0y2RGWYg2A4MmG48rZNPSpVi9z3cz7SF_Eyx3VC-JZ9gMDOwMG29GXBYTU3nfvAvUn0m2BHvKl-0wjk7FAoKCxhRFqkJKyKurxYaN2GBh0-OSCBfpHj8QaPeRfaFUDQ==]

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqXH1iIPtSsM_lUkKdw6a4Naj00I83gqruCxBELCb79PbPkebLyug_mmgdt7nQWnxt4ZBYPxO4rmU6cimo2HsF4FOKw61Gus0vFXblZXBp7CicsjXcViqM5Ksv3y8MzBdwc0CHxgDztw0qIA==]

- Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals - Britannica. [URL: https://www.britannica.com/biography/Ludwig-Knorr]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsbccSLD6wkMOE1ZJ1L0jaFtnDwMi_yUIUfKm4O8g9FYgmPEM7R4SDd_JMm4X3XLZR7R5VKtYhRo4-VB-LlzguS_V0PByiyzGoemeOObwwSXKkDYMtE_wiVoqj78E4CeAsRBqViv34j2BTTPt8h2MFHWh8dB_cMQ==]

- Celecoxib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Celecoxib]

- Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cyclooxygenase_2_inhibitors]

- Ludwig Knorr - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ludwig_Knorr]

- Knorr, Ludwig | Encyclopedia.com. [URL: https://www.encyclopedia.com/science/dictionaries-thesauruses-pictures-and-press-releases/knorr-ludwig]

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. [URL: https://www.benchchem.com/blog/the-discovery-and-synthesis-of-celecoxib-a-selective-cox-2-inhibitor/]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6661139/]

- Current status of pyrazole and its biological activities - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831763/]

- Knorr pyrazole synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/348252273_Knorr_pyrazole_synthesis]

- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [URL: https://benthambooks.com/article/11099/]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017831/]

- Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32484771/]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnutKvkqydOK8XK0eBSg6KfHNrWe0I3tKdKmk_wZnmn6Zfd9BSjV8BKIln-xevRYZ5t4KHGQrdob-og23VTtFVTta0tCkBK8fZ468Y8k_xdamp82d5i5lQv98tY-kQZmaQUg4PMFZv9Tl0wOwX--FjmK6sCDFp3VeCH9onCqnclPLyN4zDZ90pzxbuHFzK78RJimwt3ROzbeKNCVKXPn9hSMfiwr9M91dOUYMP1Fp0SaqkdwQMh37CGd4-pvz0HjC]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00206j]

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629007/]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958178/]

- Synthesis of Celecoxib and Structural Analogs- A Review | Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/48046]

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [URL: https://www.pharmatutor.org/articles/pyrazole-and-its-biological-activity]

- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuxd-9RG09viJef_Pb-QQrCEigSo9LZTKiXclNGFdNwq1mqI18Lx-7LhyumZoPFv9RnF3J60QaHGfZMu0uAZ5puhY3vvWqDQwtp_gf2rE9YBjIgs0qsFcGw3sCA2Zq03-I8Of9zah6KsLJNCXMG7U=]

- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. [URL: https://lifechemicals.com/service/synthesis/building-blocks-for-drug-discovery/functionalized-pyrazoles]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788329/]

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/35012]

- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. [URL: https://www.researchgate.net/publication/364239855_Pyrazole-Containing_Pharmaceuticals_Target_Pharmacological_Activity_and_Their_SAR_Studies]

- Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. [URL: https://www.britannica.com/science/pyrazole]

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. [URL: https://www.ijtsrd.com/papers/ijtsrd51723.pdf]

Sources

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. encyclopedia.com [encyclopedia.com]

- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)phenol

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-pyrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule.

Introduction: The Significance of Pyrazole Moieties in Medicinal Chemistry

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, renowned for its diverse biological activities.[1] Compounds incorporating the pyrazole motif have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The unique electronic and steric properties of the pyrazole ring allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets.

This compound, in particular, combines the biologically active pyrazole ring with a phenol group. The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in many biological systems, and can be a key site for metabolic transformations.[3] Understanding the precise molecular structure and electronic properties of this compound through spectroscopic analysis is therefore a critical step in the rational design and development of novel therapeutics. This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both the fundamental principles and the practical interpretation of the resulting data.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a phenol ring substituted at the para position with a 1H-pyrazole ring. This arrangement dictates the electronic environment of each atom and, consequently, their behavior in different spectroscopic experiments.

Figure 1: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol and pyrazole rings, as well as the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromatic ring currents.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-4 | ~6.5 | Triplet (t) | 1H |

| Pyrazole H-3, H-5 | ~7.7 - 8.2 | Doublet (d) | 2H |

| Phenol H-2, H-6 | ~7.6 | Doublet (d) | 2H |

| Phenol H-3, H-5 | ~7.0 | Doublet (d) | 2H |

| Phenol OH | Variable (broad singlet) | Singlet (s) | 1H |

Causality and Interpretation:

-

Pyrazole Protons: The protons on the pyrazole ring are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms. The H-4 proton will likely appear as a triplet due to coupling with the two neighboring protons on C-3 and C-5. The H-3 and H-5 protons would appear as doublets.

-

Phenol Protons: The protons on the phenol ring will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the hydroxyl group (H-2, H-6) are expected to be more deshielded than the protons meta to the hydroxyl group (H-3, H-5) due to the electron-donating nature of the hydroxyl group.

-

Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-4 | ~107 |

| Pyrazole C-3, C-5 | ~127 - 141 |

| Phenol C-1 (C-OH) | ~155 |

| Phenol C-4 (C-N) | ~133 |

| Phenol C-2, C-6 | ~122 |

| Phenol C-3, C-5 | ~117 |

Causality and Interpretation:

-

Phenol Carbons: The carbon attached to the hydroxyl group (C-1) is expected to be the most deshielded of the phenol carbons due to the electronegativity of the oxygen atom. The carbon attached to the pyrazole ring (C-4) will also be significantly deshielded. The chemical shifts of the other phenol carbons are influenced by the electronic effects of the substituents.

-

Pyrazole Carbons: The carbons of the pyrazole ring will have chemical shifts characteristic of heterocyclic aromatic compounds. The specific shifts are influenced by the nitrogen atoms and the phenyl substituent.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3150-3100 | C-H stretch | Aromatic C-H |

| 1610, 1510 | C=C stretch | Aromatic rings |

| 1230 | C-O stretch | Phenolic C-O |

Causality and Interpretation:

-

O-H Stretch: The most characteristic feature in the IR spectrum of this compound is expected to be a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is due to intermolecular hydrogen bonding.[4]

-

Aromatic C-H Stretch: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

Aromatic C=C Stretch: Absorptions in the 1610-1450 cm⁻¹ region are due to carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretch: A strong absorption band around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol group.[5]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 160 | [M]⁺ (Molecular Ion) |

| 131 | [M - CHO]⁺ |

| 93 | [M - C₃H₃N₂]⁺ |

| 65 | [C₅H₅]⁺ |

Causality and Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is 160.17 g/mol .[6] The presence of this peak confirms the molecular formula of C₉H₈N₂O.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for phenols include the loss of a CHO radical, leading to a peak at m/z 131. Fragmentation of the pyrazole ring could also occur, leading to various fragment ions. The fragmentation of the phenol ring can lead to the formation of the cyclopentadienyl cation at m/z 65.[7]

Figure 2: Predicted Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for a singlet is a good benchmark.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with liquid chromatography (LC-MS).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

The instrument should be calibrated to ensure accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The data obtained from these techniques are complementary and, when analyzed together, offer a comprehensive understanding of the compound's chemical properties. This knowledge is fundamental for its application in drug discovery and development, enabling researchers to understand its interactions with biological systems and to design more effective and specific therapeutic agents. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity and reproducibility of research in this important area of medicinal chemistry.

References

-

Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl) - ResearchGate. Available at: [Link]

-

4-[Tris(1H-pyrazol-1-yl)methyl]phenol - PMC - NIH. Available at: [Link]

-

This compound | C9H8N2O | CID 12463131 - PubChem. Available at: [Link]

-

This compound (C9H8N2O) - PubChemLite. Available at: [Link]

-

4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol - PubMed. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

-

Phenol - KCVs. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. Available at: [Link]

-

4-Chloro-5-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol - CAS Common Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - ResearchGate. Available at: [Link]

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. Available at: [Link]

-

Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem - NIH. Available at: [Link]

-

2-[3-Ethyl-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol - CAS Common Chemistry. Available at: [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. Available at: [Link]

-

A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF - ResearchGate. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Phenol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles - Semantic Scholar. Available at: [Link]

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC - NIH. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]rometry)

Sources

- 1. 4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol () for sale [vulcanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Phenol [applets.kcvs.ca]

- 6. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of 4-(1H-pyrazol-1-yl)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-yl)phenol in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility profile in various organic solvents is not merely an academic exercise; it is a critical prerequisite for the rational design of crystallization processes, formulation development, and purification strategies. This guide provides an in-depth technical analysis of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the experimental determination of its solubility, the underlying thermodynamic principles, and the influential role of solvent-solute interactions.

Physicochemical Properties of this compound: A Molecular Perspective

To comprehend the solubility behavior of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

-

Structure: The molecule consists of a phenol ring substituted with a pyrazole group at the para position. This unique combination of a hydroxyl group (-OH) on the phenol and the nitrogen-containing pyrazole ring imparts a distinct polarity and hydrogen bonding capability.

-

Hydrogen Bonding: The phenolic hydroxyl group acts as a potent hydrogen bond donor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. This dual nature allows for complex intermolecular interactions with solvent molecules.

-

Polarity: The presence of heteroatoms (oxygen and nitrogen) and the aromatic rings results in a polar molecule. This polarity is a key determinant of its solubility in different organic solvents.

Experimental Determination of Solubility: A Validated Approach

The solubility of this compound has been experimentally determined using the gravimetric method, a robust and reliable technique. The following protocol outlines the self-validating system for accurate solubility measurement.

Experimental Workflow for Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a jacketed glass vessel. The "excess" is crucial to ensure that the solution reaches saturation.

-

Equilibration: The mixture is continuously stirred at a constant, controlled temperature using a circulating water bath. The system is allowed to equilibrate for a sufficient duration (e.g., 10 hours) to ensure that the dissolution and crystallization rates are equal.

-

Sampling: After equilibration, stirring is ceased, and the undissolved solid is allowed to settle for at least 2 hours. A sample of the clear supernatant is then withdrawn using a pre-heated syringe to prevent premature crystallization. The syringe is immediately fitted with a filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The exact mass of the solution is determined. The solvent is then removed by evaporation under vacuum at a controlled temperature. The mass of the remaining solid (the dissolved this compound) is then measured.

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Solubility Data of this compound in Various Organic Solvents

The mole fraction solubility of this compound has been determined in a range of organic solvents at temperatures from 283.15 K to 323.15 K. The following table summarizes the experimental data at a standard temperature of 298.15 K.

| Solvent | Mole Fraction Solubility (x 10⁻¹) at 298.15 K |

| 1,2-Propanediol | 4.653 |

| Methanol | 4.341 |

| Ethanol | 4.102 |

| n-Butanol | 3.195 |

| Isopropanol | 3.153 |

| Isobutanol | 2.821 |

| Acetone | 2.768 |

| Acetonitrile | 1.895 |

| Ethyl Acetate | 1.832 |

| n-Pentanol | 1.157 |

| Methyl Acetate | 0.998 |

| Ethyl Ether | 0.116 |

Analysis of Solubility Trends: The Role of Solvent-Solute Interactions

The observed solubility data reveals a clear trend that can be explained by the principles of "like dissolves like" and the specific intermolecular forces at play.

Dominance of Hydrogen Bonding

The high solubility in protic solvents like 1,2-propanediol, methanol, and ethanol is attributed to the strong hydrogen bonding interactions between the hydroxyl group of this compound and the hydroxyl groups of the alcohol solvents. Similarly, the nitrogen atoms of the pyrazole ring can accept hydrogen bonds from the solvent molecules.

Influence of Solvent Polarity

In aprotic polar solvents such as acetone and ethyl acetate, the solubility is moderate. While these solvents cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions with the polar this compound molecule.

Effect of Alkyl Chain Length in Alcohols

Within the series of alcohols (methanol, ethanol, isopropanol, n-butanol, isobutanol), a general trend of decreasing solubility with increasing alkyl chain length is observed. This is because the longer, nonpolar alkyl chains reduce the overall polarity of the solvent, leading to less favorable interactions with the polar solute.

Low Solubility in Nonpolar Solvents

The significantly lower solubility in a less polar solvent like ethyl ether is a direct consequence of the mismatch in polarity. The energetic cost of breaking the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is not favorable.

Visualizing Solvent-Solute Interactions

Caption: Intermolecular interactions governing solubility.

Thermodynamic Insights into the Dissolution Process

The dissolution process can be further understood by examining the thermodynamic parameters: Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are often calculated using the van't Hoff equation.

-

Positive Enthalpy of Dissolution (ΔH° > 0): The positive enthalpy values observed for the dissolution of this compound in all tested solvents indicate that the dissolution process is endothermic. This means that energy is required to break the solute-solute and solvent-solvent interactions.

-

Positive Entropy of Dissolution (ΔS° > 0): The positive entropy values suggest that the system becomes more disordered upon dissolution, which is the driving force for the process.

-

Gibbs Free Energy (ΔG°): The spontaneity of the dissolution process is determined by the Gibbs free energy. A more negative ΔG° indicates a more spontaneous and favorable dissolution process, which corresponds to higher solubility.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive overview of the . The experimental data, coupled with an understanding of the underlying physicochemical principles and thermodynamic forces, offers a robust framework for researchers, scientists, and drug development professionals. This knowledge is paramount for making informed decisions regarding solvent selection for crystallization, purification, and formulation, ultimately contributing to the efficient and successful development of new pharmaceutical products.

References

-

Jia, Y., et al. (2022). Solubility Determination and Thermodynamic Analysis of this compound in Twelve Monosolvents at Various Temperatures. Journal of Chemical & Engineering Data, 67(5), 1236–1246. Available at: [Link]

-

Li, R., et al. (2021). Solubility measurement and thermodynamic modeling of this compound in nine organic solvents from T = 278.15 K to T = 323.15 K. The Journal of Chemical Thermodynamics, 152, 106277. Available at: [Link]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(1H-Pyrazol-1-yl)phenol

Abstract

The 4-(1H-pyrazol-1-yl)phenol moiety represents a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of compounds derived from this versatile core. We will delve into its critical role in the design of potent and selective inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases, highlighting its significant contributions to the fields of anti-inflammatory and anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potential of this compound in modern medicinal chemistry.

Introduction: The Significance of the this compound Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive component for designing molecules that can effectively interact with biological targets.[4] When coupled with a phenol group at the 1-position of the pyrazole ring, the resulting this compound scaffold gains additional functionalities. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, and its acidity can be modulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.[5]

This guide will explore the multifaceted applications of this core structure, demonstrating its evolution from a simple building block to a key pharmacophore in the development of targeted therapies.

Synthetic Strategies for this compound and its Derivatives

The construction of the this compound core and its analogs can be achieved through several reliable synthetic routes. A common and efficient method involves the condensation of a β-diketone with a substituted hydrazine.

General Synthesis of the 1,5-Diarylpyrazole Scaffold

A prevalent method for synthesizing 1,5-diarylpyrazoles, a class of compounds that often incorporates the this compound moiety, is through the reaction of a 1,3-diketone with a phenylhydrazine derivative. This reaction proceeds via a condensation-cyclization sequence.

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Derivative

-

Step 1: Knoevenagel Condensation. To a solution of an appropriate aromatic aldehyde (1 equivalent) and a β-ketoester (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate.

-

Step 2: Michael Addition. The resulting α,β-unsaturated ketone is then reacted with a substituted phenylhydrazine (1 equivalent) in a solvent like acetic acid or ethanol.

-

Step 3: Cyclization and Dehydration. The reaction mixture is heated to reflux to facilitate cyclization and dehydration, yielding the 1,5-diarylpyrazole product.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of 1,5-diarylpyrazoles.

Applications in Anti-Inflammatory Drug Discovery: COX-2 Inhibition

One of the most notable applications of the this compound scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The COX enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[6]

The diarylheterocycle class of COX-2 inhibitors, which includes the blockbuster drug Celecoxib (SC-58635), prominently features a 1,5-diarylpyrazole core.[7][8] The structure of Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Although not a direct derivative of this compound, its structure highlights the importance of the 1-phenylpyrazole moiety in binding to the COX-2 active site. The sulfonamide group on the phenyl ring at the 1-position of the pyrazole is crucial for its selective binding to a side pocket in the COX-2 enzyme, a feature absent in COX-1.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

Extensive SAR studies have been conducted on 1,5-diarylpyrazole derivatives to optimize their potency and selectivity as COX-2 inhibitors.[7] Key findings include:

-

The 1-Phenyl Group: A sulfonamide or a similar acidic group at the para-position of the 1-phenyl ring is critical for high COX-2 selectivity and potency.

-

The 5-Phenyl Group: Substituents on the 5-phenyl ring can influence potency. For example, a para-methyl group, as seen in Celecoxib, is favorable.

-

The 3-Position of the Pyrazole Ring: Small, lipophilic groups like trifluoromethyl or methyl at this position enhance activity.

| Compound | 1-Phenyl Substituent | 5-Phenyl Substituent | 3-Pyrazole Substituent | COX-2 IC50 (µM) |

| Celecoxib | 4-SO2NH2 | 4-CH3 | CF3 | 0.04 |

| SC-236 | 4-SO2NH2 | 4-Cl | CF3 | 0.001 |

| Compound AD 532 | 4-SO2NH2 | 4-CH3 | CN | Less potent than Celecoxib in vitro |

Data synthesized from multiple sources for illustrative purposes.[7][9]